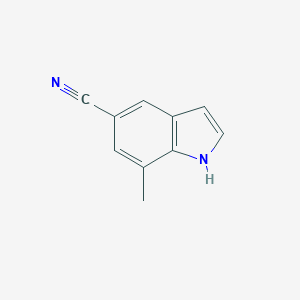

7-metil-1H-indol-5-carbonitrilo

Descripción general

Descripción

“7-methyl-1H-indole-5-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .

Synthesis Analysis

The synthesis of “7-methyl-1H-indole-5-carbonitrile” involves several steps. One method involves the use of 5-cyanoindole, triethylsilane, and trifluoroacetic acid . The reaction mixture is stirred at 0° C for 4 hours, then diluted with ethyl acetate and washed with 1M HCl solution . The aqueous layers are combined and neutralized with 50% NaOH to pH10 then extracted 3 times with ethyl acetate . These extracts are combined, washed with brine, dried, and evaporated to yield the indoline .

Molecular Structure Analysis

The molecular structure of “7-methyl-1H-indole-5-carbonitrile” consists of a benzene ring fused to a pyrrole ring, with a methyl group attached to the 7th carbon and a nitrile group attached to the 5th carbon . The InChI code for this compound is 1S/C10H8N2/c1-7-4-8 (6-11)5-9-2-3-12-10 (7)9/h2-5,12H,1H3 .

Chemical Reactions Analysis

Indole derivatives, including “7-methyl-1H-indole-5-carbonitrile”, are versatile compounds that can undergo a variety of chemical reactions . For example, they can participate in multicomponent reactions to synthesize various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of “7-methyl-1H-indole-5-carbonitrile” include its molecular weight, which is 156.19 . It is a white to yellow solid .

Aplicaciones Científicas De Investigación

Síntesis de dihidroisoquinolinas

7-metil-1H-indol-5-carbonitrilo se puede usar como reactivo para la síntesis paralela de dihidroisoquinolinas a través de una reacción de acoplamiento de tres componentes co-catalizada por plata y L-prolina .

Preparación de indolos benzoílicos

Este compuesto también se puede usar como reactivo para la preparación quimioselectiva y regioselectiva de indolos benzoílicos .

Desarrollo de agonistas duales de PPARα/γ

This compound se puede usar en la preparación de nuevos agonistas duales de PPARα/γ, que potencialmente podrían usarse para el tratamiento del síndrome metabólico y la diabetes mellitus dependiente de insulina (IDDM) .

Síntesis de compuestos heterocíclicos

Los indoles, incluido this compound, son algunos de los andamios heterocíclicos basados en nitrógeno más versátiles y comunes y se usan con frecuencia en la síntesis de varios compuestos orgánicos .

Aplicaciones biológicas y farmacéuticas

Los compuestos basados en indol son muy importantes entre las estructuras heterocíclicas debido a sus actividades biológicas y farmacéuticas . A menudo se utilizan en el diseño de estructuras policíclicas mediante la incorporación de múltiples andamios heterocíclicos fusionados .

Síntesis de andamios heterocíclicos complejos

La última década ha sido testigo de una considerable actividad hacia la síntesis de derivados de indol debido a las posibilidades de diseño de estructuras policíclicas mediante la incorporación de múltiples andamios heterocíclicos fusionados .

Safety and Hazards

The safety data sheet for “7-methyl-1H-indole-5-carbonitrile” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Análisis Bioquímico

Biochemical Properties

7-Methyl-1H-indole-5-carbonitrile, like other indole derivatives, has been found to interact with multiple receptors These interactions are crucial in developing new useful derivatives The compound’s role in biochemical reactions is largely dependent on these interactions

Cellular Effects

Indole derivatives, including 7-methyl-1H-indole-5-carbonitrile, have been shown to influence various types of cells and cellular processes . They can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Like other indole derivatives, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 7-methyl-1H-indole-5-carbonitrile can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

It is likely to interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Propiedades

IUPAC Name |

7-methyl-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-4-8(6-11)5-9-2-3-12-10(7)9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZQMOCKZZEQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

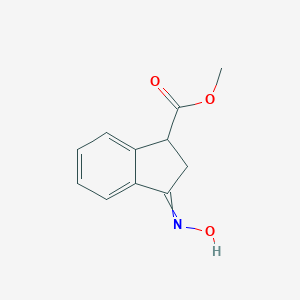

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

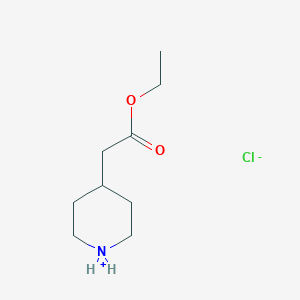

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)